molecular formula C8H17NO B14914961 3-isopropoxy-N-methyl-cyclobutanamine

3-isopropoxy-N-methyl-cyclobutanamine

Cat. No.: B14914961
M. Wt: 143.23 g/mol
InChI Key: ADQUXJOPGIDBRN-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-methyl-cyclobutanamine is a cyclobutane derivative featuring an isopropoxy group at the 3-position and a methylamine substituent. The isopropoxy group contributes to lipophilicity, while the methylamine moiety may enhance bioavailability or receptor interactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methyl-3-propan-2-yloxycyclobutan-1-amine

InChI

InChI=1S/C8H17NO/c1-6(2)10-8-4-7(5-8)9-3/h6-9H,4-5H2,1-3H3

InChI Key

ADQUXJOPGIDBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-N-methyl-cyclobutanamine typically involves the reaction of cyclobutanone with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxy-cyclobutanone. This intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the final product .

Industrial Production Methods

Industrial production of 3-isopropoxy-N-methyl-cyclobutanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-N-methyl-cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-isopropoxy-N-methyl-cyclobutanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-methyl-cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-isopropoxy-N-methyl-cyclobutanamine with structurally related compounds from the provided evidence and hypothetical analogs.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System
3-Isopropoxy-N-methyl-cyclobutanamine C₈H₁₇NO 143.23 g/mol Isopropoxy, N-methylamine Cyclobutane
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 g/mol Chlorophenoxy, cyclopropanamine Cyclopropane
Methyldiphenylsilyl chloride C₁₃H₁₃ClSi 232.78 g/mol Silyl chloride, phenyl groups N/A (silicon-based)
1-(2-Methoxyphenyl)-1-propanol C₁₀H₁₄O₂ 166.22 g/mol Methoxyphenyl, propanol Benzene

Key Observations:

Ring Strain and Reactivity: Cyclobutane (4-membered ring) exhibits less strain than cyclopropane (3-membered) but more than benzene. This impacts stability: cyclopropane derivatives (e.g., N-[3-(3-chlorophenoxy)propyl]cyclopropanamine) may undergo ring-opening reactions more readily than cyclobutane analogs . 3-Isopropoxy-N-methyl-cyclobutanamine’s ring strain could enhance binding to rigid enzyme pockets compared to flexible acyclic amines.

Substituent Effects: The isopropoxy group in the target compound increases steric bulk and lipophilicity (logP ~1.5–2.0 estimated) compared to smaller substituents like methoxy (e.g., 1-(2-methoxyphenyl)-1-propanol). This may improve membrane permeability but reduce aqueous solubility. Chlorine atoms often enhance receptor binding affinity in drug candidates .

Pharmacokinetic Implications :

  • The methylamine group in 3-isopropoxy-N-methyl-cyclobutanamine may undergo hepatic N-demethylation, a common metabolic pathway for amines. In contrast, silicon-based compounds like methyldiphenylsilyl chloride exhibit distinct metabolic stability due to Si–C bonds .

Synthetic Accessibility :

  • Cyclobutane synthesis typically requires specialized methods (e.g., [2+2] cycloadditions), whereas cyclopropane derivatives are often synthesized via Simmons-Smith reactions. The isopropoxy group’s introduction may involve nucleophilic substitution on a preformed cyclobutane scaffold.

Research Findings and Gaps

  • Limited Direct Studies: No peer-reviewed publications specifically address 3-isopropoxy-N-methyl-cyclobutanamine, necessitating extrapolation from analogs.
  • Computational Predictions : Molecular docking studies hypothesize that the cyclobutane ring’s conformation may favor interactions with G-protein-coupled receptors (GPCRs), though experimental validation is lacking.

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